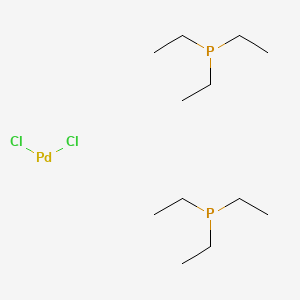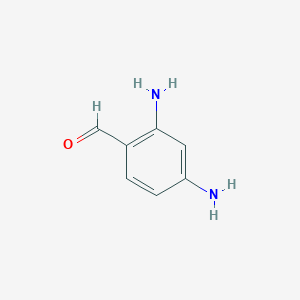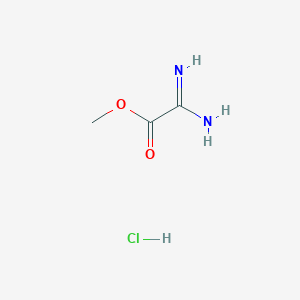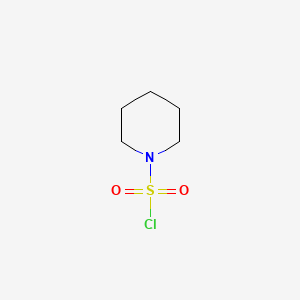
4-Vinylbenzylamine
Descripción general
Descripción
4-Vinylbenzylamine (CAS RN: 50325-49-0) is an organic compound with the chemical formula C9H11N . It exists as a colorless liquid with weak alkalinity . Also known as 4-(Aminomethyl)styrene , it is stabilized with MEHQ (Methyl Ethyl Hydroquinone) .
Synthesis Analysis
The synthesis of 4-Vinylbenzylamine involves various methods, including the reaction of 4-Vinylbenzyl chloride with ammonia or hydrazine hydrate . The latter method yields the desired compound in good yield .
Molecular Structure Analysis
The molecular formula of 4-Vinylbenzylamine is C9H11N , and its molecular weight is 133.19 g/mol . It has a vinyl group (CH=CH2) attached to a benzene ring .
Chemical Reactions Analysis
4-Vinylbenzylamine can participate in various chemical reactions, including acid-base reactions, precipitation reactions, and oxidation-reduction reactions. The choice of reaction depends on the specific analysis required. The reaction must be fast, complete, and specific to accurately determine the concentration of the compound of interest .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of N-Hydroxyphthalimide Derivatives
4-Vinylbenzylamine is used in the synthesis of N-Hydroxyphthalimide (NHPI) derivatives, which are important for various organic transformations. NHPI and its derivatives serve as catalysts in oxidation reactions that are crucial in the synthesis of fine chemicals .
Preparation of Latex Particles with Amino Groups
The compound is instrumental in the preparation of latex particles that bear amino groups. These particles are significant in bioconjugation and can be used to attach various biomolecules for targeted drug delivery systems .
Advanced Polymer Research
4-Vinylbenzylamine is a monomer that can be polymerized to create polymers with specific properties. These polymers have applications in creating advanced materials with desired mechanical and chemical properties for use in industries such as automotive and aerospace .
Analytical Chemistry
In analytical chemistry, 4-Vinylbenzylamine can be used to modify surfaces of analytical instruments. This modification can enhance the detection of certain substances by increasing the sensitivity and selectivity of the analytical methods .
Biomedical Applications
Due to its ability to form polymers that can interact with biological molecules, 4-Vinylbenzylamine has potential applications in the biomedical field. It can be used to create scaffolds for tissue engineering or as a component in biosensors .
Chemical Synthesis
4-Vinylbenzylamine is used in chemical synthesis as a building block for various chemical compounds. It can be used to introduce the vinylbenzyl group into molecules, which can alter their chemical properties and reactivity for further applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-ethenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDSLLYAQBITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52831-01-3 | |
| Record name | Poly(p-aminomethylstyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52831-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70454137 | |
| Record name | 4-Vinylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylbenzylamine | |
CAS RN |
50325-49-0 | |
| Record name | 4-Vinylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Vinylbenzylamine (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)

